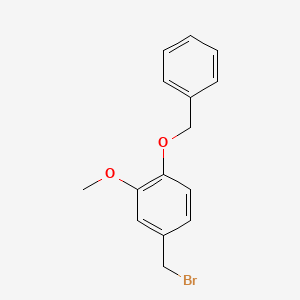

4-(Benzyloxy)-3-methoxybenzyl bromide

Description

4-(Benzyloxy)-3-methoxybenzyl bromide is a benzyl halide derivative widely employed as an intermediate in organic synthesis, particularly in the preparation of ethers, pharmaceuticals, and natural product analogs. Its synthesis typically involves the benzylation of phenolic precursors like vanillin. For instance, vanillin reacts with benzyl bromide in acetone under reflux with potassium carbonate as a base, yielding 4-(benzyloxy)-3-methoxybenzaldehyde, which is subsequently reduced and brominated to form the target compound . This compound’s structure features a benzyl-protected phenolic oxygen and a bromomethyl group, making it reactive in nucleophilic substitutions. Its applications span anticancer agent synthesis (e.g., Quebecol derivatives) and sulfonamide-based drug candidates .

Properties

CAS No. |

72724-00-6 |

|---|---|

Molecular Formula |

C15H15BrO2 |

Molecular Weight |

307.18 g/mol |

IUPAC Name |

4-(bromomethyl)-2-methoxy-1-phenylmethoxybenzene |

InChI |

InChI=1S/C15H15BrO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |

InChI Key |

WQKYDTWWUMQVDT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CBr)OCC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)OCC2=CC=CC=C2 |

Other CAS No. |

72724-00-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methoxy-3-nitrobenzyl Bromide (CAS 61010-34-2)

- Molecular Formula: C₈H₈BrNO₃

- Key Features : A nitro group at the 3-position and methoxy at the 4-position.

- Synthesis : Direct bromination of 4-methoxy-3-nitrobenzyl alcohol or via nitration of pre-brominated intermediates.

- Reactivity : The electron-withdrawing nitro group enhances the electrophilicity of the benzylic bromide, making it more reactive in SN2 reactions compared to this compound.

- Applications : Used in the synthesis of nitroaromatic pharmaceuticals and agrochemicals .

4-(Benzyloxy)-3-methoxyphenacyl Bromide (CAS 1835-12-7)

- Molecular Formula : C₁₆H₁₅BrO₃

- Key Features: A phenacyl bromide (bromoethanone) moiety instead of a bromomethyl group.

- Reactivity : The ketone adjacent to the bromide stabilizes the leaving group via resonance, enabling nucleophilic acyl substitutions. This contrasts with the aliphatic bromomethyl group in this compound, which undergoes direct alkylation.

- Applications : Intermediate in ketone-based drug conjugates and photoaffinity labeling probes .

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone (CAS 43229-01-2)

- Molecular Formula: C₁₅H₁₂BrNO₄

- Key Features: Combines nitro and benzyloxy substituents with a bromoethanone group.

- Reactivity : Similar to phenacyl bromides but with enhanced electrophilicity due to the nitro group.

- Applications : Precursor for nitroaromatic antineoplastic agents and kinase inhibitors .

2-(4-Benzyloxyphenoxy)ethyl Bromide (CAS 3351-59-5)

- Molecular Formula : C₁₅H₁₅BrO₂

- Key Features : Ethyl spacer between the aromatic ring and bromide.

- Reactivity : The ethyl chain reduces steric hindrance, facilitating nucleophilic attacks at the bromide.

- Applications : Building block for polyethylene glycol (PEG)-like linkers in prodrugs .

Reactivity and Stability

- Electrophilicity : Nitro-substituted analogs (e.g., CAS 61010-34-2) exhibit higher reactivity due to electron-withdrawing effects, whereas benzyloxy groups (electron-donating) in this compound moderate electrophilicity, favoring controlled alkylation .

- Stability : Aliphatic bromides like this compound are prone to hydrolysis under humid conditions, necessitating anhydrous storage. Phenacyl bromides (e.g., CAS 1835-12-7) are more stable but require protection from light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.